2-{[1-(4-Chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-6-YL]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide
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Overview
Description
2-{[1-(4-Chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-6-YL]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-D]pyrimidine core, a chlorophenyl group, and a fluorophenylmethyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-6-YL]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide typically involves a multi-step process:
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Formation of the Pyrazolo[3,4-D]pyrimidine Core: : This step involves the cyclization of appropriate precursors under controlled conditions. For instance, a 1,3-dipolar cycloaddition reaction of an alkyne with various aromatic and aliphatic azides using a copper(II) catalyst in the presence of sodium ascorbate can be employed .
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Introduction of the Chlorophenyl Group: : The chlorophenyl group is introduced through a substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrazolo[3,4-D]pyrimidine core.
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Attachment of the Fluorophenylmethyl Acetamide Moiety: : This step involves the reaction of the intermediate compound with a fluorophenylmethyl acetamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-6-YL]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[1-(4-Chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-6-YL]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: The compound is studied for its potential as an anti-inflammatory and antiviral agent.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-6-YL]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes involved in key biological pathways, such as kinases and proteases, by binding to their active sites.
Receptor Binding: It can bind to specific receptors on the cell surface, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-D]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
2-{[1-(4-Chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-D]pyrimidin-6-YL]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit multiple enzymes and bind to various receptors makes it a versatile compound in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C20H15ClFN5O2S |
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Molecular Weight |
443.9 g/mol |
IUPAC Name |
2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C20H15ClFN5O2S/c21-13-3-7-15(8-4-13)27-18-16(10-24-27)19(29)26-20(25-18)30-11-17(28)23-9-12-1-5-14(22)6-2-12/h1-8,10H,9,11H2,(H,23,28)(H,25,26,29) |
InChI Key |
LSXQVMHRXQIQGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2)F |
Origin of Product |
United States |
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